Dutasteride Related Impurity 1
Description
Significance of Impurity Control in Pharmaceutical Manufacturing
The control of impurities in pharmaceutical manufacturing is of paramount importance for several reasons. Primarily, impurities can pose a risk to patient safety, with potential toxic, carcinogenic, mutagenic, or teratogenic effects. contractpharma.comoceanicpharmachem.com The presence of impurities can also affect the stability of the API and the drug product, potentially leading to degradation and a reduced shelf life. contractpharma.com Furthermore, impurities can alter the pharmacological activity of the API, either by diminishing its therapeutic efficacy or by introducing unintended pharmacological effects. oceanicpharmachem.com
Regulatory bodies worldwide, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the control of impurities in pharmaceuticals to ensure product quality and patient safety. contractpharma.comchemass.si Failure to adhere to these regulatory expectations can result in delays in drug approval, product recalls, and other regulatory actions. pharmaguideline.com A comprehensive understanding and proactive management of impurities are therefore essential for successful drug development and commercialization. grace.com
Classification of Pharmaceutical Impurities: Process-Related, Degradation-Related, and Other Categories
Pharmaceutical impurities are broadly classified into three main categories based on their origin, as defined by the International Council for Harmonisation (ICH) guidelines. chemass.sigmpinsiders.com
Organic Impurities: These are often related to the drug substance and can arise during the manufacturing process or upon storage. gmpinsiders.compharmastate.academy They include starting materials, by-products, intermediates, degradation products, and reagents, ligands, and catalysts. pharmastate.academymoravek.com
Inorganic Impurities: These impurities are typically derived from the manufacturing process and may include reagents, ligands, catalysts, heavy metals, inorganic salts, and other materials like filter aids. gmpinsiders.compharmastate.academymoravek.com They are generally known and can be quantified using pharmacopeial methods. gmpinsiders.com
Residual Solvents: These are volatile organic liquids used during the synthesis of the API or in the preparation of the drug product. gmpinsiders.compharmastate.academy Because of their potential toxicity, their levels are strictly controlled and monitored. gmpinsiders.com ICH has classified residual solvents into three classes based on their risk to human health. chemass.sigmpinsiders.com
Regulatory Frameworks and Guidelines for Impurity Management in Pharmaceutical Development (e.g., International Conference on Harmonisation (ICH) Q3 Guidelines)
The International Council for Harmonisation (ICH) has developed a series of guidelines to provide a framework for the control of impurities in new drug substances and products. These guidelines are widely adopted by regulatory authorities globally. jpionline.org
The key ICH guidelines for impurity management include:
ICH Q3A(R2): Impurities in New Drug Substances: This guideline provides guidance for the qualification and control of impurities in new drug substances produced by chemical synthesis. jpionline.orgeuropa.eu It establishes thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug. ich.orgpremier-research.com
ICH Q3B(R2): Impurities in New Drug Products: This guideline focuses on the control of impurities that are degradation products of the API or arise from reactions between the API and excipients in the final drug product. premier-research.com
ICH Q3C: Residual Solvents: This guideline provides permissible daily exposure (PDE) limits for residual solvents in pharmaceutical products. ich.org
ICH M7: Assessment and Control of DNA Reactive (Mutagenic) Impurities: This guideline provides a framework for the assessment and control of mutagenic impurities to limit potential carcinogenic risk. jpionline.orgpremier-research.com
These guidelines emphasize a risk-based approach to impurity management, requiring manufacturers to identify potential impurities, evaluate their potential impact on safety, and establish appropriate controls to ensure that they are present at or below qualified levels. jpionline.orgich.org
Dutasteride (B1684494) Related Impurity 1
Dutasteride Related Impurity 1 is a known process-related impurity of Dutasteride, an active pharmaceutical ingredient used in the treatment of benign prostatic hyperplasia. veeprho.comguidechem.com As a substance that is not the API itself, its presence in Dutasteride must be carefully monitored and controlled to ensure the safety and efficacy of the final drug product. oceanicpharmachem.com
Chemical Profile
| Property | Value |
| Chemical Name | Methyl 4-aza-5alpha-androst-1-en-3-one-17beta-carboxylate |
| CAS Number | 104214-61-1 chemicalbook.comchemicalbook.comguidechem.com |
| Molecular Formula | C21H31NO3 |
| Molecular Weight | 345.48 g/mol |
Physicochemical Properties
| Property | Value | Source |
| Melting Point | 298-302 °C | chemicalbook.com |
| Boiling Point | 555.3±50.0 °C (Predicted) | chemicalbook.com |
| Density | 1.136±0.06 g/cm3 (Predicted) | chemicalbook.com |
Synthesis and Formation
This compound is typically formed during the synthesis of Dutasteride. It is an intermediate or a by-product of the manufacturing process. The specific step in the synthesis where this impurity can arise is related to the formation of the core steroid structure and the subsequent introduction of the side chain at the 17th position. The use of specific reagents and reaction conditions can influence the formation of this impurity. Process optimization and control are crucial to minimize its presence in the final API. pharmaguideline.com
Analytical Characterization
The detection and quantification of this compound are essential for quality control during the manufacturing of Dutasteride. Several advanced analytical techniques are employed for this purpose.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method used for separating and quantifying impurities in pharmaceutical substances. contractpharma.comoceanicpharmachem.com A validated HPLC method with appropriate columns and mobile phases can effectively separate this compound from Dutasteride and other related substances.
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry provides structural information about the impurity, confirming its identity by determining its molecular weight. oceanicpharmachem.comgrace.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for the structural elucidation of organic molecules. oceanicpharmachem.comgrace.com It provides detailed information about the carbon-hydrogen framework of the impurity, which is crucial for its definitive identification and characterization.
These analytical methods are integral to developing a comprehensive impurity profile for Dutasteride, which is a regulatory requirement. grace.com
Properties
CAS No. |
104214-61-1 |
|---|---|
Molecular Formula |
C19H28N2O2 |
Molecular Weight |
316.44 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
(5α,17β)-3-Oxo-4-azaandrost-1-ene-17-carboxamide; [4aR-(4aα,4bβ,6aα,7α,9aβ,9bα,11aβ)]-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-Tetradecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide |
Origin of Product |
United States |
Impurity Profiling and Quality Control Strategies in Dutasteride Manufacturing
In-Process Control (IPC) and Release Testing of Impurities
In-process controls (IPCs) and final release testing are foundational to a comprehensive quality control strategy in dutasteride (B1684494) manufacturing. These measures ensure that impurities, including Dutasteride Related Impurity 1, are monitored and controlled at all critical stages of production. synzeal.com The primary objective is to identify and quantify any impurities, ensuring they remain below pre-defined acceptance limits.
During the process development of dutasteride, laboratory analyses have shown the presence of various impurity peaks in High-Performance Liquid Chromatography (HPLC) in ranges from 0.05% to 0.1%. ingentaconnect.comresearchgate.net The use of sophisticated analytical techniques is essential for this monitoring.
Key Analytical Techniques:
High-Performance Liquid Chromatography (HPLC): This is the principal technique for separating, detecting, and quantifying this compound and other related substances. vulcanchem.com HPLC methods are applied during intermediate stages and for the final release testing of the dutasteride API. ingentaconnect.comresearchgate.net The United States Pharmacopeia (USP) specifies an HPLC method for analyzing organic impurities, which is capable of resolving dutasteride from its various related compounds, including dimer impurities. uspnf.comdrugfuture.com
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for the identification and structural elucidation of unknown impurities detected during HPLC analysis. ingentaconnect.comresearchgate.netvulcanchem.com By providing mass-to-charge ratio data, LC-MS helps confirm the identity of impurities like the dimer.
The release specifications for the final dutasteride product include strict tests for known and unknown impurities, as well as degradation products. geneesmiddeleninformatiebank.nl To ensure the accuracy of these tests, well-characterized reference standards for impurities such as this compound are used for method development, validation, and routine quality control applications. synzeal.comaxios-research.comsynzeal.com
| Control Stage | Analytical Method | Purpose | Typical Impurity Level Detected |
|---|---|---|---|
| In-Process Control (IPC) | HPLC | Monitor formation of impurities at critical synthesis steps. | Variable, guides process adjustments. |
| API Release Testing | HPLC, LC-MS | Quantify and identify all impurities to ensure compliance with specifications. | 0.05% - 0.1% ingentaconnect.comresearchgate.net |
| Method Validation | HPLC, LC-MS | Ensure analytical methods are accurate, precise, and specific for impurity quantification. | Uses impurity reference standards. synzeal.com |
Strategies for Impurity Reduction and Mitigation in Synthesis
Effective control of this compound relies on a deep understanding of its formation pathways and the implementation of strategies to minimize its generation and efficiently remove it from the final product. synzeal.comuspnf.comsynthinkchemicals.com
The formation of this compound, a dimer, is directly linked to the final steps of the synthesis process. It is chemically identified as N-[2,5-bis(trifluoromethyl)phenyl]-3-oxo-4-[3-oxo-4-aza-5α-androst-1-ene-17β-carbonyl]-4-aza-5α-androst-1-ene-17β-carboxamide. synzeal.com
This impurity is believed to form via a condensation reaction between a molecule of dutasteride and an activated form of its carboxylic acid precursor. google.com Strategies to minimize its formation focus on carefully controlling the reaction conditions during this coupling step:
Reagent Stoichiometry: Precise control over the molar ratios of reactants is critical to prevent side reactions that lead to dimer formation.
Solvent and Base Selection: Research has shown that the choice of solvent and acid-binding agent can significantly impact the purity of the product. For instance, one patented method found that using dimethylbenzene as a reaction solvent instead of toluene, and employing a specific acid binding agent, was beneficial in controlling the formation of Impurity I. google.com
Protecting Groups: An innovative approach involves using a benzoyl group to temporarily protect the lactam nitrogen in a dutasteride precursor. This strategy allows for the purification of the protected intermediate, effectively removing impurities before the final deprotection step, resulting in high-purity dutasteride. rasayanjournal.co.in
Optimizing the manufacturing process by refining parameters such as reaction temperature, time, and reagent addition rates helps to reduce the likelihood of impurity generation. synthinkchemicals.com
Even with an optimized synthesis, trace amounts of impurities may still be present. Therefore, robust purification methods are essential to ensure the final API meets the required purity standards. synzeal.com It has been noted that dutasteride can be challenging to purify using conventional recrystallization alone due to the similar properties of the API and its impurities. rasayanjournal.co.in
Several advanced purification techniques are employed:
Chromatography: Preparative column chromatography using silica (B1680970) gel is a common method for separating dutasteride from its related impurities, including the dimer. google.comgoogle.com
Crystallization: A multi-step crystallization process is often used. One effective method involves dissolving the crude dutasteride in methanol (B129727), treating the solution with activated charcoal to remove color, filtering, and then precipitating the purified product by adding water. researchgate.net Recrystallization from a mixture of tetrahydrofuran (B95107) (THF) and water is also a documented method. google.com
Slurry Washing: This technique involves suspending the crude dutasteride solid in a specific solvent or solvent mixture in which the impurity is more soluble than the API. A process using a slurry of crude dutasteride in acetonitrile (B52724) and hydrochloric acid has been shown to be effective at removing certain impurities. google.com Simply stirring the product in water can also serve as a final purification wash. rasayanjournal.co.in
A combination of these techniques allows manufacturers to develop a robust purification method capable of reducing individual impurities to levels below 0.01%. researchgate.net
| Purification Technique | Description | Reference |
|---|---|---|
| Column Chromatography | Separation on a solid phase (e.g., silica gel) based on polarity differences. | google.comgoogle.com |
| Crystallization | Precipitation of pure solid from a supersaturated solution (e.g., from Methanol/Water or THF/Water). | researchgate.netgoogle.com |
| Slurry Washing | Suspending the crude solid in a solvent (e.g., acetonitrile/HCl) to dissolve and remove impurities. | google.com |
| Activated Charcoal Treatment | Used to adsorb and remove colored impurities from solution prior to crystallization. |
Compliance with Pharmacopoeial and Regulatory Impurity Limits
Adherence to regulatory guidelines is non-negotiable in pharmaceutical manufacturing. Global regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) enforce strict limits on impurity levels in APIs. veeprho.com
Key regulatory and pharmacopoeial requirements include:
Identification Threshold: International guidelines mandate that any impurity present at a concentration of 0.10% or higher must be structurally identified and characterized. ingentaconnect.comresearchgate.netiosrjournals.org
Pharmacopoeial Standards: The European Pharmacopoeia (EP) lists several potential impurities of dutasteride, including the dimer impurity designated as "Impurity I". google.com The United States Pharmacopeia (USP) also provides detailed monographs with specific tests and acceptance criteria for organic impurities. uspnf.com
Acceptance Criteria: Pharmacopoeias set specific limits for individual and total impurities. For example, the International Pharmacopoeia has been cited to specify a limit of not more than 0.1% for any individual impurity and not more than 0.7% for total impurities. iosrjournals.org A common industrial benchmark considers a drug substance "substantially free" of an impurity if its level is below 0.1%. google.com
Meeting these standards requires a rigorous quality control system that leverages validated analytical methods and impurity reference standards to ensure that every batch of dutasteride API is safe, effective, and compliant. synzeal.comuspnf.comgoogle.com
Stability Indicating Methods and Forced Degradation Studies Specific to Dutasteride and Its Impurity 1
Design and Execution of Forced Degradation Studies (Acidic, Alkaline, Oxidative, Thermal, Photolytic)
The deliberate degradation of dutasteride (B1684494) is performed under a range of stress conditions to cover potential scenarios of instability. Research indicates that dutasteride shows significant degradation under hydrolytic (acidic and alkaline) and oxidative conditions, while being relatively stable under thermal and photolytic stress. researchgate.netukaazpublications.com
The execution of these studies involves exposing a solution or solid form of dutasteride to specific stress agents for a defined period. The conditions reported in various studies are summarized below.
Acidic Degradation: Dutasteride is susceptible to degradation in acidic environments. Studies typically involve refluxing the drug in hydrochloric acid.
Conditions: Exposure to 0.1 N to 5N Hydrochloric acid (HCl). ijrpc.comdypvp.edu.injocpr.com
Temperature: Often heated to between 80°C and 90°C. ijrpc.comjocpr.com
Duration: Exposure times range from 2 to 8 hours. ijrpc.comjocpr.com
Findings: Acid hydrolysis has been shown to produce specific degradation products. One study using mass spectrometry identified a degradant with a mass-to-charge ratio (m/z) of 546.2, corresponding to a carboxylic acid derivative formed by the hydrolysis of the amide linkage. ijpsr.com Another degradant with an m/z of 527.5, resulting from dehydrogenation, was also observed. ijpsr.com
Alkaline Degradation: Alkaline conditions also lead to significant degradation of dutasteride, primarily through hydrolysis.
Conditions: Exposure to 0.1 N to 2N Sodium Hydroxide (NaOH). dypvp.edu.injocpr.com
Temperature: Heating under reflux at temperatures ranging from 50°C to 90°C. ijrpc.comresearchgate.netresearchgate.net
Duration: Reaction times vary from a few minutes to several hours (e.g., 5 minutes to 4 hours). ijrpc.comresearchgate.netresearchgate.net
Findings: In alkaline conditions, dutasteride undergoes hydrolysis. ijpsr.com One significant product identified is a di-sodium adduct with an m/z of 573.3. ijpsr.comresearchgate.net High-Performance Thin-Layer Chromatography (HPTLC) analysis has shown the formation of multiple degradants under alkaline stress. researchgate.netresearchgate.net
Oxidative Degradation: Oxidation is a common degradation pathway for many pharmaceuticals.
Conditions: Treatment with hydrogen peroxide (H₂O₂) solution, with concentrations ranging from 3% to 30%. ijrpc.comdypvp.edu.injocpr.com
Temperature: Studies are conducted at room temperature or heated up to 80°C-100°C. jocpr.comresearchgate.net
Duration: Exposure can last from 30 minutes to several hours. jocpr.com
Findings: Dutasteride shows susceptibility to oxidation, though in some cases to a lesser extent than hydrolysis. researchgate.net HPTLC studies have identified distinct degradation products formed under oxidative stress. scispace.com
Thermal and Photolytic Degradation: Dutasteride generally exhibits greater stability under thermal and photolytic stress compared to hydrolytic and oxidative conditions. researchgate.netdypvp.edu.in
Thermal Conditions: The solid drug is exposed to dry heat in an oven at temperatures like 100°C for 24 hours. scispace.comrjpbcs.com
Photolytic Conditions: The drug is exposed to direct sunlight or UV light (e.g., at 254 nm) in a photostability chamber for periods ranging from 24 to 72 hours. ijrpc.comdypvp.edu.injocpr.com
Findings: Most studies report minimal or no significant degradation under these conditions. researchgate.netdypvp.edu.in However, some research indicates that minor degradation can occur, though often the resulting degradants are in concentrations too low to be easily detected or identified. jocpr.commitwpu.edu.in
Table 1: Summary of Forced Degradation Conditions for Dutasteride
| Stress Condition | Reagent/Method | Temperature | Duration | Reference |
|---|---|---|---|---|
| Acidic Hydrolysis | 0.1 N - 5 N HCl | 80°C - 90°C | 2 - 8 hours | ijrpc.comdypvp.edu.injocpr.com |
| Alkaline Hydrolysis | 0.1 N - 2 N NaOH | 50°C - 90°C | 5 minutes - 4 hours | ijrpc.comdypvp.edu.inresearchgate.netresearchgate.net |
| Oxidative | 3% - 30% H₂O₂ | Room Temperature - 100°C | 30 minutes - 3 hours | ijrpc.comjocpr.comscispace.com |
| Thermal (Dry Heat) | Oven | 100°C | 24 hours | scispace.comrjpbcs.com |
| Photolytic | Sunlight / UV Chamber (254 nm) | Ambient | 24 - 72 hours | ijrpc.comdypvp.edu.injocpr.com |
Monitoring and Quantification of Dutasteride Related Impurity 1 under Stress Conditions
Following forced degradation, stability-indicating analytical methods are essential to separate and quantify the parent dutasteride peak from the peaks of any formed impurities. The extent of degradation is calculated as a percentage loss of the initial dutasteride concentration.
Different studies have reported varying levels of degradation under similar conditions, which can be attributed to minor differences in experimental setups. Dutasteride has been found to be most labile to acidic and alkaline hydrolysis. ukaazpublications.com For instance, one study reported 16.82% degradation in 0.1 N HCl after 3 hours and 11.85% in 2N NaOH after 3 hours. dypvp.edu.in Another study observed 15.04% degradation under acidic stress (0.1 N HCl, 80°C, 2 hours) and 10.71% under alkali stress (0.1 N NaOH, 80°C, 2 hours). jocpr.com Oxidative stress (3% H₂O₂) resulted in 9.01% degradation. jocpr.com
The formation of specific impurities, such as those identified as "Dutasteride acid" or various epimers, is monitored. ijrpc.com A study aimed at the simultaneous quantification of dutasteride and its potential impurities, including dutasteride acid and dutasteride 17 α-epimer, demonstrated the capability to monitor these specific molecules under stress. ijrpc.com In acid degradation (2N HCl, 90°C, 2 hours), the dutasteride acid impurity was found to be the major degradant. ijrpc.com Under alkaline conditions (1N NaOH, 90°C, 5 minutes), dutasteride acid was also a primary degradation product. ijrpc.com
Table 2: Dutasteride Degradation and Impurity Formation Under Stress
| Stress Condition | % Dutasteride Degraded | Major Impurities Detected | Reference |
|---|---|---|---|
| Acidic (0.1 N HCl, 3 hrs) | 16.82% | Carboxylic acid derivative, Dehydrogenation product | dypvp.edu.inijpsr.com |
| Acidic (0.1 N HCl, 80°C, 2 hrs) | 15.04% | One degradation product observed | jocpr.com |
| Alkaline (2 N NaOH, 3 hrs) | 11.85% | Di-sodium adduct | dypvp.edu.inijpsr.com |
| Alkaline (1 N NaOH, 90°C, 5 min) | Not Specified | Dutasteride Acid | ijrpc.com |
| Oxidative (6% H₂O₂, 3 hrs) | 4.10% | Oxidized degradants | dypvp.edu.in |
| Oxidative (3% H₂O₂) | 9.01% | One degradation product observed | jocpr.com |
| Thermal (Dry Heat, 100°C, 24 hrs) | 6.02% | Degradant not detected (low concentration) | jocpr.comscispace.com |
| Photolytic (Sunlight, 24 hrs) | 7.33% | Degradant not detected (low concentration) | jocpr.com |
Development of Stability-Indicating Analytical Methods
A stability-indicating method (SIM) is an analytical procedure used to detect changes in the quality of a drug substance over time. For dutasteride, various High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and HPTLC methods have been developed and validated according to ICH guidelines. researchgate.netijrpc.comscispace.com
The primary goal of these methods is to achieve effective chromatographic separation of dutasteride from its process-related impurities and degradation products. The specificity of the method is demonstrated by showing that the analyte peak is free from any co-eluting peaks, which is often confirmed using a photodiode array (PDA) detector for peak purity analysis. ukaazpublications.com
Several chromatographic systems have been proven effective:
HPLC with Phenyl Column: One method utilizes an Agilent Zorbax SB Phenyl column (250 mm × 4.6 mm, 5 µm) with a mobile phase of orthophosphoric acid and methanol (B129727) (60:40 v/v). jocpr.com Detection is performed at 248 nm, and this method successfully separated dutasteride from degradation products formed under acid, alkali, and oxidative stress. jocpr.com
HPLC with C18 Column: A common approach involves a C18 stationary phase. One such method uses a Phenomenex C18 column (250mm x 4.6mm, 5μm) with a mobile phase of methanol and water (80:20 v/v). dypvp.edu.in Another C18 method employs a mobile phase of phosphate (B84403) buffer and acetonitrile (B52724) with gradient elution for resolving multiple impurities. ingentaconnect.com
HPLC with Gradient Elution: For separating multiple impurities, a gradient elution method was developed using an Inertsil ODS-3 column (250 mm × 4.6 mm, 3 µm). ijrpc.com The mobile phase consisted of a perchloric acid buffer, acetonitrile, and methanol, allowing for the simultaneous determination of dutasteride and impurities like dutasteride acid and its 17 α-epimer. ijrpc.com
HPTLC Method: A validated HPTLC method on silica (B1680970) gel G60F254 plates with a mobile phase of toluene, methanol, and triethylamine (B128534) (9:2:1, v/v/v) has also been established. scispace.com Densitometric analysis at 274 nm allowed for the separation of dutasteride from its degradants formed under acidic, basic, oxidative, and wet heat conditions. scispace.com
Table 3: Examples of Stability-Indicating Analytical Methods for Dutasteride
| Technique | Column/Stationary Phase | Mobile Phase | Detection | Reference |
|---|---|---|---|---|
| RP-HPLC | Agilent Zorbax SB Phenyl (250 x 4.6 mm, 5 µm) | Orthophosphoric acid : Methanol (60:40 v/v) | UV at 248 nm | jocpr.com |
| RP-HPLC | Inertsil ODS-3 (250 x 4.6 mm, 3 µm) | Gradient: (A) Perchloric acid buffer/ACN/Methanol (40:10:50) (B) ACN/Water (90:10) | UV at 210 nm | ijrpc.com |
| RP-HPLC | Phenomenex C18 (250 x 4.6 mm, 5 µm) | Methanol : Water (80:20 v/v) | UV at 264 nm | dypvp.edu.in |
| HPTLC | Silica gel G60F254 | Toluene : Methanol : Triethylamine (9:2:1 v/v/v) | Densitometry at 274 nm | scispace.com |
| RP-HPLC | Zorbax SB-Phenyl (250 x 4.6 mm, 5 µm) | Dipotassium hydrogen phosphate buffer (pH 2.5) : Acetonitrile (25:75 v/v) | UV at 240 nm | samipubco.com |
Emerging Research Directions in Dutasteride Impurity Science
Application of Advanced Spectroscopic and Chromatographic Technologies for Trace Impurity Analysis
The detection and characterization of trace-level impurities in dutasteride (B1684494), including "Dutasteride Related Impurity 1," necessitate the use of highly sensitive and sophisticated analytical techniques. Modern pharmaceutical analysis has moved beyond traditional methods to embrace advanced spectroscopic and chromatographic technologies that offer unprecedented levels of precision and accuracy.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the cornerstones of dutasteride impurity profiling. researchgate.netijrpc.com These techniques provide high-resolution separation of dutasteride from its related substances. Stability-indicating HPLC methods have been specifically developed to separate degradation products from the parent drug, which is crucial for understanding the stability of dutasteride under various stress conditions. semanticscholar.orgresearchgate.net For instance, a study on the stress degradation of dutasteride revealed the formation of different degradation products under hydrolytic and oxidative conditions, which were successfully separated using HPLC. semanticscholar.orgresearchgate.net
For the structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable. nih.govingentaconnect.com LC-MS combines the separation power of liquid chromatography with the mass-analyzing capabilities of mass spectrometry, enabling the identification of impurities based on their mass-to-charge ratio. In the context of dutasteride, LC-MS has been instrumental in identifying several process-related impurities, including desmethyl dutasteride, dihydro dutasteride, and an isomer of dutasteride. nih.govingentaconnect.com
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of impurities. iosrjournals.orgresearchgate.net Both ¹H NMR and ¹³C NMR are used to definitively characterize the structure of isolated impurities, providing insights into their stereochemistry and connectivity. iosrjournals.org The combined use of these advanced analytical methods allows for the comprehensive characterization of "this compound" and other related substances, even at trace levels. researchgate.net
Table 1: Advanced Analytical Techniques for the Analysis of this compound
| Technique | Application in Impurity Analysis | Key Findings/Advantages | References |
| HPLC/UPLC | Separation and quantification of dutasteride and its impurities. | High resolution and sensitivity for trace-level detection. Development of stability-indicating methods. | researchgate.netijrpc.comsemanticscholar.org |
| LC-MS | Identification and structural elucidation of unknown impurities. | Provides molecular weight information, enabling the identification of process-related and degradation impurities. | nih.govingentaconnect.com |
| NMR Spectroscopy | Definitive structural characterization of isolated impurities. | Provides detailed information on the chemical structure, including stereochemistry. | iosrjournals.orgresearchgate.net |
Computational Chemistry Approaches for Predicting Impurity Formation and Stability
Computational chemistry is emerging as a powerful tool in pharmaceutical sciences for predicting the formation and stability of impurities, thereby guiding process development and control strategies. While specific computational studies on "this compound" are not extensively reported in publicly available literature, the principles and methodologies of computational chemistry are highly applicable.
Reaction mechanism studies, often employing Density Functional Theory (DFT), can be used to investigate the potential pathways for the formation of impurities during the synthesis of dutasteride. By modeling the reaction kinetics and thermodynamics of various potential side reactions and degradation pathways, it is possible to predict the likelihood of the formation of specific impurities under different process conditions. This predictive capability allows for the proactive optimization of the manufacturing process to minimize impurity formation.
Stress degradation studies on dutasteride, which have shown degradation under hydrolytic and oxidative conditions, provide valuable experimental data that can be used to build and validate computational models. semanticscholar.orgresearchgate.net These models can then be used to simulate the degradation of dutasteride under a wider range of conditions and predict the formation of various degradation products, including potentially "this compound."
Furthermore, computational tools can be used to assess the stability of dutasteride and its impurities. By calculating the relative energies and activation barriers for different degradation reactions, it is possible to predict the long-term stability of the drug substance and identify the most likely degradation products that may form during storage.
Table 2: Computational Approaches in Dutasteride Impurity Research
| Computational Method | Application | Potential Insights for this compound |
| Reaction Mechanism Studies (e.g., DFT) | Predicting the formation of process-related impurities. | Identification of synthetic pathways leading to the formation of the impurity. |
| Degradation Pathway Modeling | Predicting the formation of degradation products. | Understanding the conditions under which the impurity is likely to form during storage or handling. |
| Stability Prediction | Assessing the intrinsic stability of dutasteride and its impurities. | Predicting the shelf-life and identifying critical factors affecting the stability of the drug substance. |
Green Chemistry Principles in Impurity Mitigation
The application of green chemistry principles in pharmaceutical manufacturing is gaining significant traction, with a dual focus on reducing the environmental impact of chemical processes and improving the purity of the final product. rsc.orgpfizer.com By designing more efficient and cleaner synthetic routes, the formation of impurities, including "this compound," can be significantly minimized.
One of the key principles of green chemistry is the use of safer solvents and reagents. An optimized synthesis of dutasteride has been reported that abolishes the use of toxic and expensive reagents, which not only makes the process more environmentally friendly but also reduces the potential for the formation of related impurities. researchgate.net The selection of appropriate solvents is also crucial, as residual solvents are a common type of impurity in APIs. jddhs.com
Process optimization to improve reaction yields and selectivity is another important aspect of green chemistry. By fine-tuning reaction conditions such as temperature, pressure, and catalyst choice, the formation of by-products can be minimized. For instance, an improved and scalable process for dutasteride has been described that aims for an "impurities-free" synthesis. lookchem.com Such processes often lead to a higher quality product with a cleaner impurity profile. rasayanjournal.co.in
The development of a "Green synthetic method of highly pure dutasteride" highlights the industry's move towards more sustainable manufacturing practices that inherently lead to better impurity control. google.com By focusing on atom economy and reducing waste, these green synthetic routes are designed to maximize the conversion of starting materials into the desired product, thereby leaving less room for the formation of impurities.
Role of Impurity Research in Pharmaceutical Quality by Design (QbD)
Pharmaceutical Quality by Design (QbD) is a systematic approach to drug development that begins with predefined objectives and emphasizes product and process understanding and control, based on sound science and quality risk management. researchgate.netscispace.comnih.gov Research into impurities like "this compound" plays a pivotal role in the implementation of QbD principles in the manufacturing of dutasteride. europa.eusartorius.com
A critical component of QbD is the identification of Critical Quality Attributes (CQAs) of the drug substance, which include the profile of impurities. nih.gov Understanding the potential impact of "this compound" on the safety and efficacy of the final drug product is essential for setting appropriate acceptance criteria.
Risk assessment is a key element of QbD, where potential sources of variability in the manufacturing process that could affect the formation of impurities are identified and evaluated. nih.govresearchgate.net This involves a thorough understanding of the synthetic process and the potential for side reactions and degradation. nbinno.com By identifying the critical process parameters (CPPs) that influence the formation of "this compound," a robust control strategy can be developed to ensure that the impurity is consistently maintained below the acceptable limit.
The development of a "design space," a multidimensional combination and interaction of input variables and process parameters that have been demonstrated to provide assurance of quality, is a central goal of QbD. scispace.com Impurity research provides the necessary data to define the design space for the dutasteride manufacturing process, within which the process can be operated without compromising the impurity profile of the final product.
Table 3: Hypothetical Risk Assessment of "this compound" Formation in a QbD Framework
| Potential Cause of Impurity Formation | Potential Effect on Impurity Level | Risk Ranking (High, Medium, Low) | Potential Mitigation Strategy |
| Sub-optimal reaction temperature | Increased formation of by-products | High | Define and control a narrow temperature range within the design space. |
| Presence of reactive impurities in starting materials | Carry-over and reaction to form new impurities | High | Implement stringent specifications and testing for starting materials. |
| Incorrect stoichiometry of reagents | Incomplete reaction or formation of side products | Medium | Precise control over the addition of reagents. |
| Extended reaction time | Increased degradation of the product | Medium | Define and control the reaction time within the design space. |
| Inefficient purification step | Incomplete removal of the impurity | High | Optimize and validate the purification process. |
Q & A
Basic: What analytical methods are recommended for identifying and quantifying Dutasteride Related Impurity 1 in drug formulations?
Methodological Answer:
High-performance liquid chromatography (HPLC) with UV detection is the primary method for identification and quantification. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) is critical, as it distinguishes stereochemical differences between Dutasteride and its impurities. For example, NMR chemical shifts at δ 2.65–2.75 ppm (specific to impurity backbone protons) and coupling constants can differentiate impurities from the parent compound. Validation parameters (specificity, linearity, accuracy) must adhere to ICH Q2(R1) guidelines .
Advanced: How can researchers resolve contradictions in impurity quantification data across different analytical batches?
Methodological Answer:
Discrepancies often arise from column degradation, mobile phase variability, or incomplete resolution of co-eluting peaks. To mitigate this:
- Use orthogonal methods (e.g., LC-MS/MS) to confirm retention times and fragmentation patterns.
- Implement system suitability testing with reference standards (e.g., Dutasteride EP Impurity F, CAS 131365545-42-1) to ensure consistent column performance.
- Analyze batch-specific reaction intermediates (e.g., esterification byproducts) to identify process-related variability .
Basic: What synthetic pathways are implicated in the formation of this compound?
Methodological Answer:
The impurity primarily forms during:
- Esterification steps : Incomplete reaction of the 17β-carboxamide group leads to residual intermediates.
- Isomerization : Steric hindrance during ring closure in the indenoquinoline structure generates isomeric byproducts (e.g., dihydro-Dutasteride).
- Oxidation : Exposure to reactive oxygen species at the 3-oxo-4-aza moiety.
Monitor reaction temperature (<40°C) and use inert atmospheres to suppress oxidation .
Advanced: What advanced spectroscopic techniques are required to characterize stereochemical impurities in Dutasteride?
Methodological Answer:
- 2D NMR (COSY, NOESY) : Resolves overlapping signals in complex impurity mixtures (e.g., distinguishes α- and β-dimers).
- High-resolution mass spectrometry (HRMS) : Confirms molecular formulas (e.g., C27H31ClF6N2O2 for Impurity F).
- X-ray crystallography : Resolves absolute configuration disputes for isomers like 17α-Dutasteride (CAS 1796930-46-5). Cross-reference spectral libraries with synthetic standards to avoid misidentification .
Basic: How should researchers validate impurity isolation protocols for this compound?
Methodological Answer:
- Isolation : Use preparative HPLC with a C18 column and acetonitrile/water gradient (65:35 v/v) to separate impurities.
- Purity assessment : Combine HPLC (purity >99.5%) and differential scanning calorimetry (DSC) to detect polymorphic contaminants.
- Stability : Conduct forced degradation studies (acid/base hydrolysis, photolysis) to ensure isolated impurities do not degrade during storage .
Advanced: What mechanistic insights explain the genotoxic potential of this compound?
Methodological Answer:
- Structural alerts : Chlorinated analogs (e.g., Impurity F) may form DNA adducts via alkylation.
- In vitro assays : Conduct Ames tests with S. typhimurium strains TA98 and TA100 to assess mutagenicity.
- QSAR modeling : Use software like Derek Nexus to predict toxicity based on the impurity’s electrophilic substituents (e.g., trifluoromethyl groups). Compare with structurally similar genotoxic impurities (e.g., alkyl halides) .
Basic: What criteria determine the acceptable threshold for this compound in drug substances?
Methodological Answer:
- ICH Q3A/B guidelines : Impurities ≥0.10% must be identified and quantified.
- Toxicological threshold of concern (TTC) : Limit genotoxic impurities to ≤1.5 µg/day.
- Process capability : Use statistical process control (SPC) charts to ensure impurity levels remain within 3σ of the mean during scale-up .
Advanced: How can researchers differentiate between process-related and degradation-related impurities in Dutasteride?
Methodological Answer:
- Forced degradation studies : Expose Dutasteride to heat (80°C), humidity (75% RH), and UV light (ICH Q1B) to simulate degradation pathways.
- LC-MS/MS profiling : Compare impurity profiles of stressed samples with process intermediates (e.g., 3-oxo-4-aza precursors).
- Kinetic modeling : Calculate activation energy (Ea) for impurity formation to distinguish thermal degradation (Ea >50 kJ/mol) from enzymatic side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
